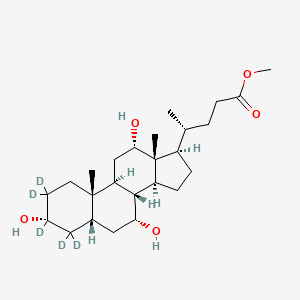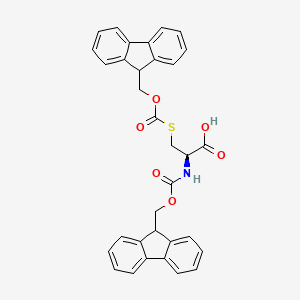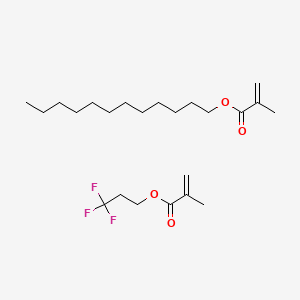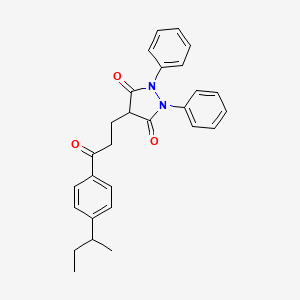
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione is a complex organic compound with a unique structure that includes a pyrazolidinedione core, substituted with various aromatic and aliphatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-sec-butylbenzoyl chloride with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the pyrazolidinedione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(p-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- 4-(2-(p-Isobutylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- 4-(2-(p-tert-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
Uniqueness
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound compared to its analogs .
Propiedades
Número CAS |
20358-38-7 |
|---|---|
Fórmula molecular |
C28H28N2O3 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
4-[3-(4-butan-2-ylphenyl)-3-oxopropyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C28H28N2O3/c1-3-20(2)21-14-16-22(17-15-21)26(31)19-18-25-27(32)29(23-10-6-4-7-11-23)30(28(25)33)24-12-8-5-9-13-24/h4-17,20,25H,3,18-19H2,1-2H3 |
Clave InChI |
UCCXYSDWSGFXNH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


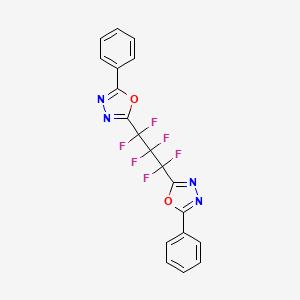
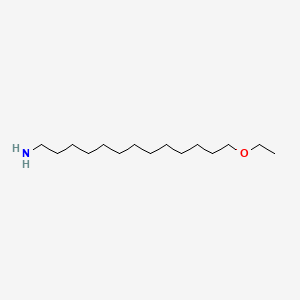
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

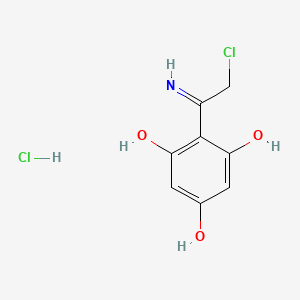
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
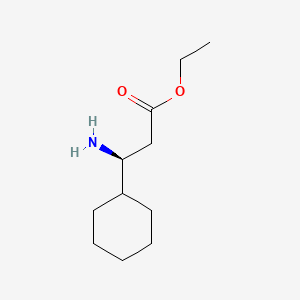
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
